molecular formula C7H15Cl2N3O3 B7970864 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride

Cat. No.: B7970864
M. Wt: 260.12 g/mol
InChI Key: RHOVCVUKTUCCOC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride is a bicyclic heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where pyridine and pyrimidine derivatives are reacted under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one apart is its specific structural configuration and the presence of the dihydrate and dihydrochloride forms, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH.2H2O/c11-7-5-3-8-2-1-6(5)9-4-10-7;;;;/h4,8H,1-3H2,(H,9,10,11);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVCVUKTUCCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=NC2=O.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC2=C1NC=NC2=O.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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